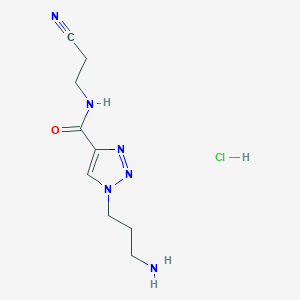
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.
Addition of the Cyanoethyl Group: The cyanoethyl group is added via a Michael addition reaction, where the nucleophilic nitrogen of the triazole ring attacks an acrylonitrile molecule.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as triazole oxides.
Reduction Products: Reduced derivatives such as primary amines.
Substitution Products: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving triazole-containing molecules.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The aminopropyl and cyanoethyl groups can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the cyanoethyl group, which may affect its binding affinity and specificity.
N-(2-Cyanoethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the aminopropyl group, which may affect its solubility and reactivity.
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole: Lacks the carboxamide group, which may affect its stability and reactivity.
Uniqueness
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to the presence of all three functional groups (aminopropyl, cyanoethyl, and carboxamide) in a single molecule. This combination of functional groups provides the compound with unique chemical properties, such as enhanced binding affinity, solubility, and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15ClN6O |
|---|---|
Molecular Weight |
258.71 g/mol |
IUPAC Name |
1-(3-aminopropyl)-N-(2-cyanoethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H14N6O.ClH/c10-3-1-5-12-9(16)8-7-15(14-13-8)6-2-4-11;/h7H,1-2,4-6,11H2,(H,12,16);1H |
InChI Key |
GXSGRTFXLDBARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCN)C(=O)NCCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















